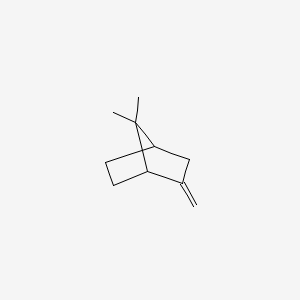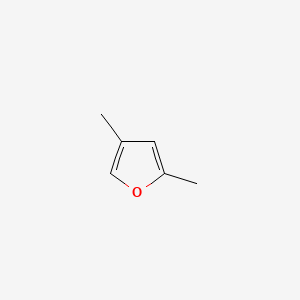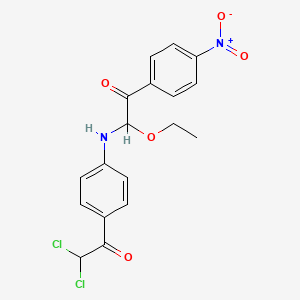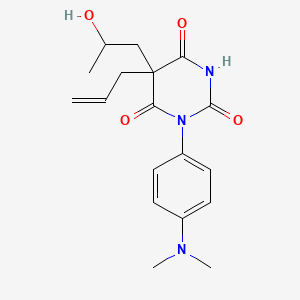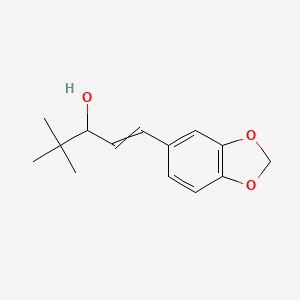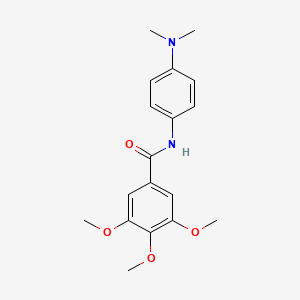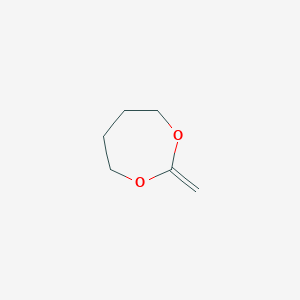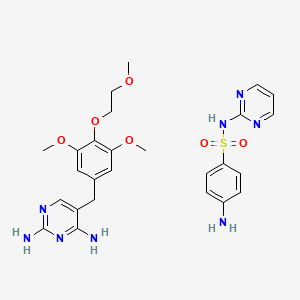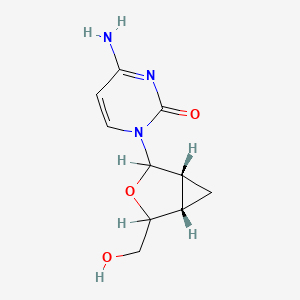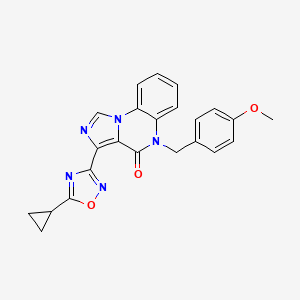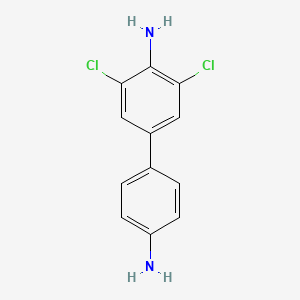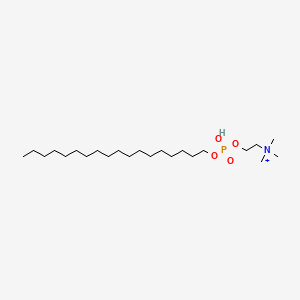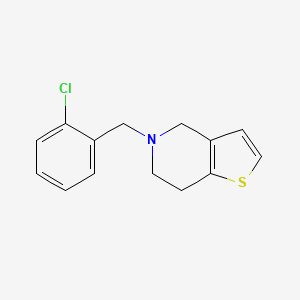
Ticlopidine
Vue d'ensemble
Description
La ticlopidine est un médicament principalement utilisé pour réduire le risque d’accidents vasculaires cérébraux thrombotiques. Elle appartient à la classe des thiénopyridines, des médicaments antiplaquettaires, et fonctionne comme un inhibiteur du récepteur de l’adénosine diphosphate (ADP) . Initialement, elle s’est avérée efficace pour prévenir les accidents vasculaires cérébraux et les occlusions des stents coronariens. En raison de ses effets secondaires rares mais graves, tels que la neutropénie et la microangiopathie thrombotique, son utilisation a été limitée aux patients qui ne tolèrent pas l’aspirine ou qui nécessitent une double thérapie antiplaquettaire .
Mécanisme D'action
La ticlopidine est un promédicament qui est métabolisé en une forme active, qui bloque le récepteur de l’ADP impliqué dans l’activation du récepteur GPIIb/IIIa, conduisant à l’inhibition de l’agrégation plaquettaire . Cette inhibition prolonge le temps de saignement et empêche la formation de caillots sanguins . Les cibles moléculaires et les voies impliquées comprennent le récepteur P2Y12 sur les plaquettes, qui est crucial pour l’agrégation plaquettaire .
Analyse Biochimique
Biochemical Properties
Ticlopidine is a prodrug that is metabolized into its active form within the body. This active metabolite inhibits platelet aggregation by blocking the ADP receptor on the platelet surface, which is crucial for the activation of the glycoprotein GPIIb/IIIa complex . By preventing ADP from binding to its receptor, this compound effectively reduces platelet aggregation and prolongs bleeding time . The primary enzymes involved in the metabolism of this compound are cytochrome P450 enzymes, particularly CYP2B6 and CYP2C19 .
Cellular Effects
This compound exerts significant effects on various cell types, particularly platelets. It inhibits platelet aggregation by blocking the ADP receptor, which prevents the activation of the GPIIb/IIIa complex . This inhibition reduces the ability of platelets to adhere to one another, thereby decreasing the risk of thrombus formation . Additionally, this compound has been shown to affect red blood cells by increasing their deformability and reducing their tendency to hemolyze in hypotonic solutions .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to an active metabolite that irreversibly binds to the P2Y12 component of the ADP receptor on platelets . This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation . The inhibition of ADP-mediated platelet activation results in a prolonged bleeding time and reduced thrombus formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours . The drug is extensively metabolized, and its active metabolite can be detected in the plasma for up to 96 hours after a single dose . Repeated administration of this compound leads to a 3- to 4-fold accumulation of the drug after two weeks . The stability and degradation of this compound in laboratory settings are influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is a potent inhibitor of platelet aggregation in both rats and mice . High doses of this compound can lead to adverse effects such as gastrointestinal hemorrhage, convulsions, and hypothermia . The therapeutic window for this compound is narrow, and careful monitoring of dosage is essential to avoid toxicity .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP2B6 and CYP2C19 . The active metabolite of this compound inhibits the ADP receptor on platelets, preventing platelet aggregation . The metabolic pathways of this compound involve oxidation and reduction reactions, leading to the formation of several metabolites that are excreted via the kidneys and feces .
Transport and Distribution
This compound is rapidly absorbed after oral administration, with a bioavailability of over 80% . It binds reversibly to plasma proteins, mainly serum albumin and lipoproteins . The distribution of this compound within the body is influenced by its binding to plasma proteins and its metabolism in the liver . The drug is transported to various tissues, where it exerts its antiplatelet effects .
Subcellular Localization
The subcellular localization of this compound is primarily within platelets, where it inhibits the ADP receptor on the platelet surface . The active metabolite of this compound binds to the P2Y12 component of the ADP receptor, preventing the activation of the GPIIb/IIIa complex . This inhibition occurs at the platelet membrane, where the ADP receptor is located .
Méthodes De Préparation
La ticlopidine peut être synthétisée par une approche synthétique en cinq étapes à partir du thiophène . Cette méthode fournit la this compound avec un rendement global de 60 % et implique les étapes suivantes :
Formation de la 4,5,6,7-tétrahydrothiéno[3,2-c]pyridine : Il s’agit d’un précurseur essentiel de la this compound et d’autres composés bioactifs tels que le prasugrel et le clopidogrel.
Chloration : Le précurseur subit une chloration pour former le composé souhaité.
Cyclisation : L’intermédiaire chloré est cyclisé pour former le cycle thiénopyridine.
Purification : Le produit est purifié par des procédures de traitement simples.
Produit final : Le produit final, la this compound, est obtenu avec un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
La ticlopidine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former ses métabolites actifs.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle thiénopyridine.
Substitution : Les réactions de substitution impliquant des halogènes ou d’autres groupes fonctionnels peuvent modifier les propriétés du composé.
Les réactifs et conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Comme le peroxyde d’hydrogène ou le permanganate de potassium.
Agents réducteurs : Comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Catalyseurs : Divers catalyseurs peuvent être utilisés pour faciliter ces réactions.
Les principaux produits formés à partir de ces réactions sont les métabolites actifs de la this compound, qui sont responsables de ses effets antiplaquettaires .
Applications de la recherche scientifique
La this compound a plusieurs applications de la recherche scientifique, notamment :
Chimie : Utilisé comme précurseur pour synthétiser d’autres dérivés de thiénopyridine.
Biologie : Étudié pour ses effets sur l’agrégation plaquettaire et les mécanismes de coagulation sanguine.
Industrie : Employé dans le développement de nouveaux médicaments et thérapies antiplaquettaires.
Des recherches récentes ont également exploré le potentiel de la this compound pour contrer le stress du réticulum endoplasmique (RE) induit par les infections virales, telles que la COVID-19, et le cancer .
Applications De Recherche Scientifique
Ticlopidine has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other thienopyridine derivatives.
Biology: Studied for its effects on platelet aggregation and blood clotting mechanisms.
Medicine: Used in the prevention of thrombotic strokes and coronary stent occlusions.
Industry: Employed in the development of new antiplatelet drugs and therapies.
Recent research has also explored the potential of this compound in counteracting endoplasmic reticulum (ER) stress induced by viral infections, such as COVID-19, and cancer .
Comparaison Avec Des Composés Similaires
La ticlopidine est souvent comparée à d’autres médicaments antiplaquettaires, tels que le clopidogrel et le prasugrel . Ces composés partagent des mécanismes d’action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leurs profils d’effets secondaires . Par exemple :
Clopidogrel : A un mécanisme similaire mais est préféré en raison de son profil de sécurité amélioré.
Prasugrel : Plus puissant que la this compound mais également associé à un risque de saignement plus élevé.
Ticagrélor : Un médicament antiplaquettaire non thiénopyridine qui offre une inhibition réversible du récepteur P2Y12.
La spécificité de la this compound réside dans son utilisation particulière chez les patients qui ne tolèrent pas l’aspirine ou qui nécessitent une double thérapie antiplaquettaire .
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023669 | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L | |
| Record name | SID50085878 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The active metabolite of ticlopidine prevents binding of adenosine diphosphate (ADP) to its platelet receptor, impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. It is proposed that the inhibition involves a defect in the mobilization from the storage sites of the platelet granules to the outer membrane. No direct interference occurs with the GPIIb/IIIa receptor. As the glycoprotein GPIIb/IIIa complex is the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation. By blocking the amplification of platelet activation by released ADP, platelet aggregation induced by agonists other than ADP is also inhibited by the active metabolite of ticlopidine. | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55142-85-3 | |
| Record name | Ticlopidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55142-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticlopidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ticlopidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticlopidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014353 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
approx. 1 189°C | |
| Record name | Ticlopidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
